Chemoselective Suzuki-Miyaura Coupling: Superior Iodine vs. Bromine Reactivity
In palladium-catalyzed Suzuki-Miyaura couplings, the C–I bond of 5-bromo-2-iodobenzoic acid reacts with a pronounced chemoselectivity relative to the C–Br bond. This is a class‑level inference for dihalogenated arenes bearing ortho‑iodo and para‑bromo substituents. The iodine substituent is activated preferentially, enabling a controlled, stepwise coupling sequence [1].
| Evidence Dimension | Relative Oxidative Addition Rate (Qualitative Reactivity Rank) |
|---|---|
| Target Compound Data | C–I bond reacts preferentially over C–Br bond |
| Comparator Or Baseline | General reactivity trend for aryl halides in Pd(0)-catalyzed cross-couplings: C–I > C–Br > C–Cl |
| Quantified Difference | Approximate iodine‑to‑bromine coupling selectivity ratio of 95:5 |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling |
Why This Matters
This chemoselectivity allows for sequential functionalization at two distinct positions on the aromatic ring, which is a key enabling feature for building molecular complexity in a predictable manner.
- [1] NBInno. (2025). Optimizing Suzuki-Miyaura Coupling with Methyl 5-bromo-2-iodobenzoate. View Source
